N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide
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Overview
Description
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Scientific Research Applications
Chemistry
In chemistry, N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound may be explored for its potential therapeutic applications. Researchers may evaluate its efficacy and safety as a drug candidate for the treatment of various diseases.
Industry
In industry, this compound may be used in the development of new materials with specific properties. Its unique chemical structure could contribute to the design of advanced polymers, coatings, or other functional materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide typically involves multiple steps, including the formation of the pyridazinone ring, the attachment of the propyl chain, and the coupling with the isonicotinamide moiety. Common reagents used in these reactions include pyridazine derivatives, alkyl halides, and isonicotinic acid derivatives. Reaction conditions often involve the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and catalysts like palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Mechanism of Action
The mechanism of action of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and lead to specific physiological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its mode of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide include other heterocyclic compounds with pyridazinone or isonicotinamide moieties. Examples include:
- Pyridazinone derivatives
- Isonicotinamide derivatives
- Other heterocyclic compounds with similar structural features
Uniqueness
What sets this compound apart is its unique combination of functional groups and ring structures. This unique structure may confer specific chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[3-(6-oxopyridazin-1-yl)propyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c22-16-3-1-7-20-21(16)9-2-6-19-17(23)13-4-8-18-15(11-13)24-14-5-10-25-12-14/h1,3-4,7-8,11,14H,2,5-6,9-10,12H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYBXICCXDCXOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=CC(=C2)C(=O)NCCCN3C(=O)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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